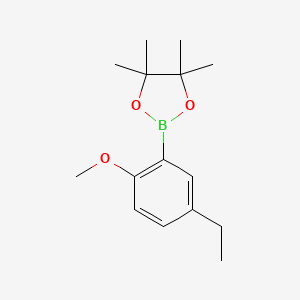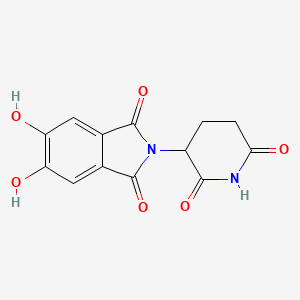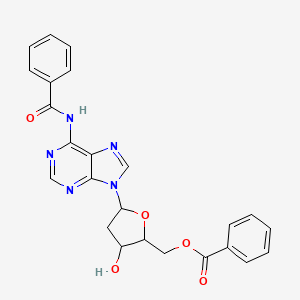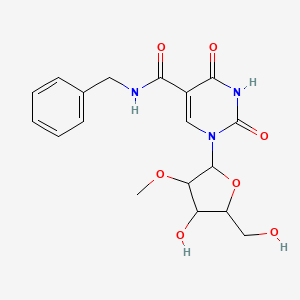
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a substituted phenyl group. The presence of the boron atom imparts unique chemical properties to the compound, making it useful in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 5-ethyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
5-ethyl-2-methoxyphenylboronic acid+pinacol→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and ensures consistent product quality.
化学反应分析
Types of Reactions
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing hydrides.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing hydrides.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism by which 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The compound can also participate in electron transfer reactions, which are important in redox chemistry.
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylphenol: Similar in structure but lacks the boron atom, making it less reactive in certain applications.
5-Ethyl-2-methylpyridine: Contains a pyridine ring instead of a dioxaborolane ring, leading to different chemical properties.
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoate: Contains a sulfonyl group, which imparts different reactivity compared to the dioxaborolane ring.
Uniqueness
The presence of the boron atom within the dioxaborolane ring makes 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane unique. This structural feature imparts unique reactivity and stability, making it valuable in various synthetic and industrial applications.
属性
分子式 |
C15H23BO3 |
|---|---|
分子量 |
262.15 g/mol |
IUPAC 名称 |
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-7-11-8-9-13(17-6)12(10-11)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3 |
InChI 键 |
WVYCAXKWKLZJLI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)





![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)





![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
